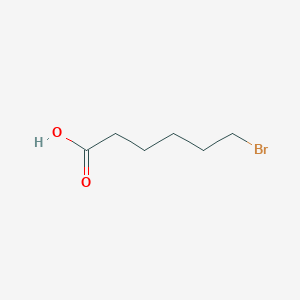

6-Bromohexanoic acid

Vue d'ensemble

Description

6-Bromohexanoic acid, also known as 6-bromocaproic acid, is an organobromine compound with the molecular formula C6H11BrO2. It is a derivative of hexanoic acid, where a bromine atom is substituted at the sixth carbon position. This compound is widely used as an intermediate in organic synthesis due to its reactivity and versatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas. The reaction is carried out in an organic solvent such as hexane, with the temperature controlled between 0°C and 100°C. The reaction yields high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants .

Analyse Des Réactions Chimiques

Substitution Reactions

The terminal bromine atom undergoes nucleophilic substitution reactions, forming derivatives with varied functional groups.

Key reactions and conditions:

-

Hydroxide substitution : Reacting with NaOH in aqueous conditions yields 6-hydroxyhexanoic acid via SN2 mechanism .

-

Thiol substitution : Treatment with potassium thioacetate introduces thiol groups, forming thioether derivatives after hydrolysis .

-

Amine substitution : Reaction with ammonia or primary amines produces aminohexanoic acid derivatives .

Table 1: Substitution Reaction Parameters

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation:

-

Hydrogenation : Using H₂ gas and palladium catalysts under mild conditions (25–50°C) reduces the C–Br bond to C–H, yielding hexanoic acid .

Mechanistic insight :

-

The reaction proceeds via radical intermediates in the presence of Pd/C catalysts, with complete conversion achieved within 3–5 hours .

Oxidation Reactions

This compound undergoes oxidation at the carboxylic acid group or alkyl chain:

-

Carboxylic acid oxidation : Strong oxidizers like KMnO₄ decarboxylate the compound to form CO₂ and bromopentane derivatives .

-

Chain oxidation : Ozone or peroxides cleave the C–Br bond, generating shorter-chain bromoalkanes .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 2 hours | Bromopentane, CO₂ | MnO₂ |

| Ozone (O₃) | -20°C, 1 hour | Bromobutanal | HBr |

Biochemical Interactions

This compound mimics lipoic acid in enzymatic systems, enabling xenobiotic incorporation:

-

Pyruvate dehydrogenase complex (PDC-E2) : Substitutes lipoic acid in ATP/GTP-dependent reactions, forming immunogenic neo-antigens .

Table 3: Nucleotide-Dependent Incorporation Efficiency

| Nucleotide Triphosphate | Relative Incorporation (6BH vs. Lipoic Acid) |

|---|---|

| ATP | 6BH favored (3:1 ratio) |

| GTP | Lipoic acid favored (1:2 ratio) |

Polymer Chemistry

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Organic Synthesis

6-Bromohexanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Preparation of N-acylsulfonamides : This application is significant in medicinal chemistry for developing new pharmaceutical agents .

- Synthesis of Diarylthioethers : These compounds have applications in materials science and medicinal chemistry .

- Formation of 2-lithio-1,3-dithian : This is relevant for synthesizing complex organic molecules .

Medicinal Chemistry

The compound has potential applications in drug development, particularly:

- Anticancer Research : this compound has been utilized in preparing anionic mitomycin C-dextran conjugates, which are designed for targeted drug delivery systems .

- Antibacterial Activity : Studies have indicated that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.

Biochemical Research

In biochemical studies, this compound is used to explore enzyme activity and metabolic pathways. Its ability to act as an electrophile allows it to participate in various biochemical reactions, aiding researchers in understanding biological processes .

Polymer Chemistry

The compound is employed in the production of specialty polymers, enhancing properties such as flexibility and durability. These polymers are crucial for applications in coatings, adhesives, and other industrial materials .

Agricultural Chemicals

This compound plays a role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides that can improve crop yield .

Material Science

Its unique properties make it valuable for creating surfactants and emulsifiers used in cosmetics and food products, highlighting its versatility across different industries .

Case Study 1: Anticancer Applications

A study demonstrated that conjugating this compound with mitomycin C significantly increased the drug's efficacy against cancer cells while reducing systemic toxicity. This research underscores the potential of this compound in targeted cancer therapies.

Case Study 2: Antibacterial Properties

Research conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This finding opens avenues for developing new antibacterial agents based on this compound.

Case Study 3: Polymer Development

In polymer chemistry, experiments showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. These enhancements are critical for applications requiring durable materials.

Mécanisme D'action

The mechanism of action of 6-bromohexanoic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparaison Avec Des Composés Similaires

- 4-Bromobutyric acid

- 5-Bromovaleric acid

- 8-Bromooctanoic acid

- 3-Bromopropionic acid

- 11-Bromoundecanoic acid

- 6-Bromohexanoyl chloride

Comparison: 6-Bromohexanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of medium-chain derivatives and specialty chemicals. Compared to shorter or longer chain brominated acids, this compound offers a balance of reactivity and stability, making it versatile for various applications .

Activité Biologique

6-Bromohexanoic acid (C6H11BrO2), also known as 6-bromocaproic acid, is a bromo-substituted fatty acid that has garnered attention for its biological activities and potential applications in medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, anticancer, and biochemical properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C6H11BrO2

- Molecular Weight : 195.06 g/mol

- Melting Point : 32-34 °C

- Boiling Point : 165-170 °C at 20 mmHg

- Purity : ≥97% (commonly available from suppliers like Sigma-Aldrich and TCI Chemicals) .

1. Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. In vitro assays indicate that this compound can inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | 128 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | 32 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. The compound's effectiveness against MRSA is particularly noteworthy, suggesting potential therapeutic applications in treating resistant infections.

2. Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in relation to its role as a precursor in synthesizing polymeric prodrugs such as mitomycin C-dextran conjugates.

Case Study: Mitomycin C-Dextran Conjugate

A study explored the synthesis of a mitomycin C-dextran conjugate using this compound as a key intermediate. The resulting conjugate exhibited enhanced cytotoxicity against cancer cells compared to free mitomycin C, indicating that the incorporation of bromohexanoic acid enhances the drug's effectiveness by improving solubility and targeting capabilities .

3. Biochemical Applications

In biochemical research, this compound is utilized in various synthetic pathways and as a building block for more complex molecules. Its application in synthesizing thiol derivatives has been reported, which can be further modified for use in drug delivery systems .

Mechanistic Insights

The structural characteristics of this compound contribute to its biological activity. The presence of a bromo substituent at the ω-position of the hexanoic acid chain influences its interaction with biological targets, enhancing its lipophilicity and ability to penetrate cellular membranes .

Table 2: Structural Characteristics

| Bond Type | Length (Å) |

|---|---|

| C–Br | 1.9549(19) |

| C–O (carboxyl) | 1.215(2) |

| C–O (hydroxyl) | 1.315(2) |

The formation of hydrogen bonds between carboxyl groups in neighboring molecules suggests potential for self-association, which may play a role in its biological interactions .

Propriétés

IUPAC Name |

6-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRVNSHHLPQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063366 | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-70-8 | |

| Record name | 6-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.